N-({[2,3'-bipyridine]-3-yl}methyl)-4-acetamidobenzamide
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Overview
Description
N-([2,3’-bipyridin]-3-ylmethyl)-4-acetamidobenzamide: is a complex organic compound that features a bipyridine moiety linked to an acetamidobenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-4-acetamidobenzamide typically involves the following steps:
Formation of the Bipyridine Moiety: The bipyridine structure can be synthesized through metal-catalyzed coupling reactions such as Suzuki, Stille, or Negishi coupling.
Attachment of the Bipyridine to Benzamide: The bipyridine moiety is then linked to the benzamide structure through a nucleophilic substitution reaction, often using a suitable base and solvent.
Acetylation: The final step involves acetylation of the amine group to form the acetamidobenzamide.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the target functional group.
Major Products: The major products of these reactions depend on the specific functional groups involved. For example, oxidation of the bipyridine moiety may yield bipyridinium salts, while reduction of nitro groups can yield amines .
Scientific Research Applications
Chemistry:
Biology and Medicine:
Drug Development: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-3-ylmethyl)-4-acetamidobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bipyridine moiety can chelate metal ions, influencing various biochemical pathways. Additionally, the acetamidobenzamide structure can interact with proteins, affecting their function and activity .
Comparison with Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry, used extensively in catalysis and materials science.
4,4’-Bipyridine: Another bipyridine isomer, commonly used in the synthesis of coordination polymers and as a precursor to redox-active compounds.
Uniqueness: N-([2,3’-bipyridin]-3-ylmethyl)-4-acetamidobenzamide is unique due to its specific combination of bipyridine and acetamidobenzamide structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in various scientific fields .
Properties
IUPAC Name |
4-acetamido-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-14(25)24-18-8-6-15(7-9-18)20(26)23-13-17-5-3-11-22-19(17)16-4-2-10-21-12-16/h2-12H,13H2,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWRPRVTMFRPOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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